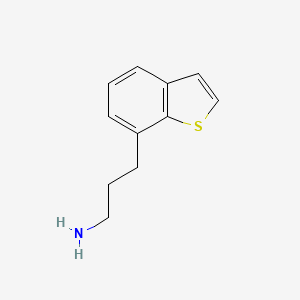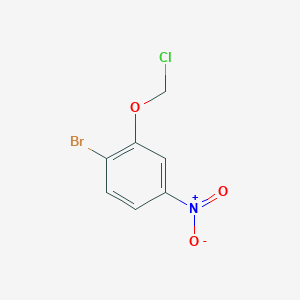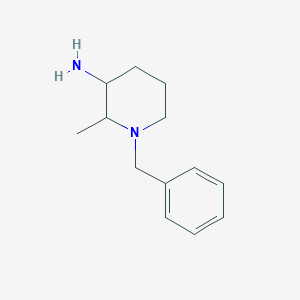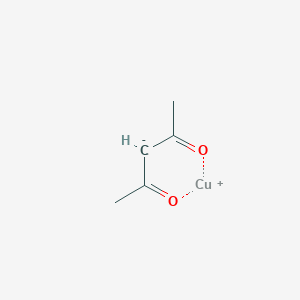
Copper(I)acetylacetonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(I) acetylacetonate is a coordination compound with the chemical formula Cu(C5H7O2). It is a copper complex where the copper ion is in the +1 oxidation state, coordinated with acetylacetonate ligands. This compound is known for its applications in various fields, including catalysis, material science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper(I) acetylacetonate can be synthesized through the reaction of copper(I) chloride with acetylacetone in the presence of a base. The reaction typically involves the following steps:
- Dissolution of copper(I) chloride in an appropriate solvent such as ethanol.
- Addition of acetylacetone to the solution.
- Introduction of a base, such as sodium hydroxide, to facilitate the formation of the copper(I) acetylacetonate complex.
- The reaction mixture is then stirred and heated to promote the reaction, followed by cooling to precipitate the product.
Industrial Production Methods: Industrial production methods for copper(I) acetylacetonate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Copper(I) acetylacetonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to copper(II) acetylacetonate in the presence of oxidizing agents.
Reduction: It can be reduced to metallic copper under certain conditions.
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines.
Major Products:
Oxidation: Copper(II) acetylacetonate.
Reduction: Metallic copper.
Substitution: Copper complexes with different ligands.
Aplicaciones Científicas De Investigación
Copper(I) acetylacetonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Medicine: Research is ongoing into its use in cancer treatment due to its ability to generate reactive oxygen species.
Industry: It is used in the production of advanced materials, including thin films and nanoparticles, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which copper(I) acetylacetonate exerts its effects involves the coordination of the copper ion with the acetylacetonate ligands. This coordination stabilizes the copper ion and allows it to participate in various chemical reactions. In biological systems, the compound can generate reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Copper(II) acetylacetonate: A similar compound where the copper ion is in the +2 oxidation state.
Nickel(II) acetylacetonate: A nickel complex with similar coordination properties.
Cobalt(II) acetylacetonate: A cobalt complex with similar coordination properties.
Uniqueness: Copper(I) acetylacetonate is unique due to its +1 oxidation state, which imparts different reactivity and stability compared to its +2 counterpart. This makes it particularly useful in specific catalytic and synthetic applications where the +1 oxidation state is advantageous.
Propiedades
Fórmula molecular |
C5H7CuO2 |
|---|---|
Peso molecular |
162.65 g/mol |
Nombre IUPAC |
copper(1+);pentane-2,4-dione |
InChI |
InChI=1S/C5H7O2.Cu/c1-4(6)3-5(2)7;/h3H,1-2H3;/q-1;+1 |
Clave InChI |
KKBQOLVWHMQICV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)[CH-]C(=O)C.[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


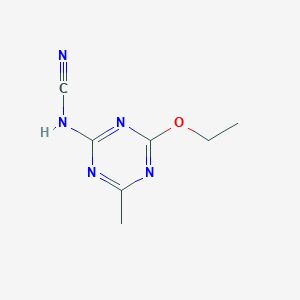

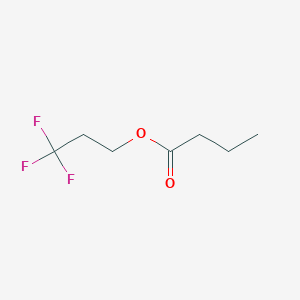
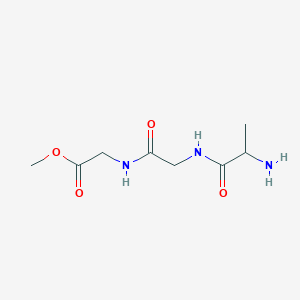

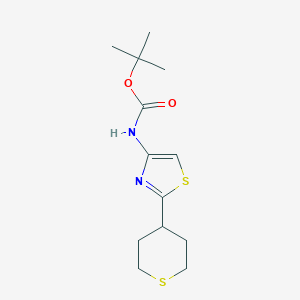
![rel-1-((1S,3R)-1-(2-Aminoethoxy)-3-hydroxy-7-azaspiro[3.5]nonan-7-yl)-4-(1H-imidazol-1-yl)butan-1-one](/img/structure/B13148929.png)

![3-[(1-methylpiperidin-1-ium-1-yl)methyl]-6,11-dihydro-5H-benzo[b][1]benzazepine](/img/structure/B13148942.png)
